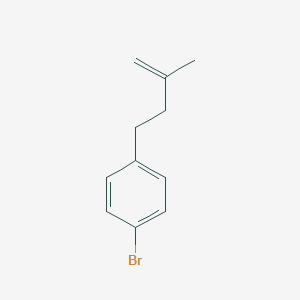

4-(4-Bromophenyl)-2-methyl-1-butene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

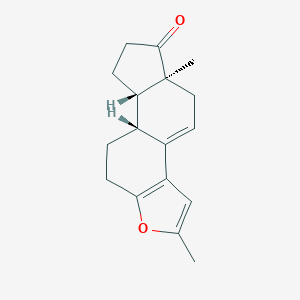

The compound "4-(4-Bromophenyl)-2-methyl-1-butene" is a brominated organic molecule that is related to various research studies focusing on the synthesis and structural analysis of bromophenyl-containing compounds. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the chemical behavior and properties that can be associated with bromophenyl moieties.

Synthesis Analysis

The synthesis of related bromophenyl compounds involves various chemical reactions. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, starting from butanone and proceeding through several steps including alkenyl addition of bromine and debrominative decarboxylation, with an overall yield of 53.2% based on butanone . This method could potentially be adapted for the synthesis of "4-(4-Bromophenyl)-2-methyl-1-butene" by altering the starting materials and reaction conditions.

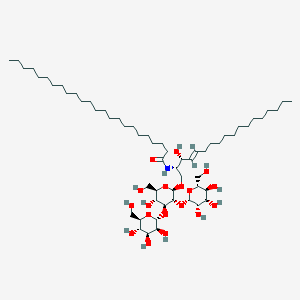

Molecular Structure Analysis

The molecular structures of bromophenyl compounds have been determined using X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane was solved by the heavy-atom method, revealing a gauche-trans-gauche conformation of the methylene chain . Similarly, the structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene showed that the butadiene unit is not planar, indicating that the double bonds are not fully conjugated . These findings suggest that "4-(4-Bromophenyl)-2-methyl-1-butene" may also exhibit interesting conformational characteristics due to the presence of the bromophenyl group.

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be inferred from the synthesis and reactions of similar molecules. The synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide involved the reaction of 1-bromo-3,3-dimethylbut-1-ene with phenylphonous dichloride, followed by reduction and quaternization . This indicates that bromophenyl compounds can participate in complex reactions, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For instance, the crystal structure of 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran is stabilized by intermolecular C—H⋯O hydrogen bonds and Br⋯O halogen bonds, as well as π–π interactions . These interactions are critical for the stability and properties of the crystal lattice. The presence of the bromophenyl group in "4-(4-Bromophenyl)-2-methyl-1-butene" would likely contribute to similar stabilizing interactions in its crystal structure.

科学的研究の応用

Photodissociation and Reaction Dynamics

Miller et al. (2005) investigated the photodissociation dynamics of 2-bromo-1-butene, a compound structurally similar to "4-(4-Bromophenyl)-2-methyl-1-butene," providing insights into the dissociation channels of the resulting 1-buten-2-yl radicals. Their study employed a molecular beam scattering technique to elucidate the unimolecular reaction dynamics, revealing pathways such as C-C fission forming allene + methyl and C-H fission leading to products like H + 1-butyne. This research enhances our understanding of radical reaction mechanisms in organic chemistry (Miller et al., 2005).

Reactivity with π-Bonds

Kinjo et al. (2007) explored the reactivity of a disilyne compound with π-bonds, demonstrating stereospecific addition reactions with cis- and trans-butenes, forming dimethyl-1,2-disilacyclobutenes. This study provides a new route to 1,2-disilabenzene derivatives, showcasing the versatility of π-bond interactions in synthesizing novel silicon-containing cyclic compounds (Kinjo et al., 2007).

Synthetic Protocols and Molecular Electronics

Stuhr-Hansen et al. (2005) discussed the utility of simple aryl bromides, including 4-bromophenyl derivatives, as building blocks for molecular wires in the context of molecular electronics. Their work highlights efficient synthetic transformations leading to oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underlining the importance of these compounds in developing components for molecular electronic devices (Stuhr-Hansen et al., 2005).

Hydrovinylation Reactions

RajanBabu et al. (2003) provided new protocols for the codimerization of ethylene and functionalized vinylarenes, including 4-bromostyrene, leading to highly selective synthesis of 3-(4-bromophenyl)-1-butene. This research opens avenues for asymmetric catalysis and the synthesis of pharmaceutically relevant compounds, demonstrating the broad applications of bromophenyl derivatives in organic synthesis (RajanBabu et al., 2003).

特性

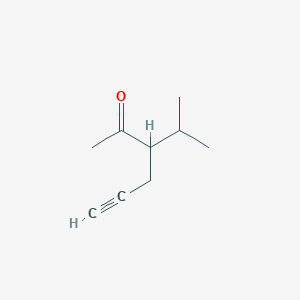

IUPAC Name |

1-bromo-4-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXBHBGVJQTCSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566943 |

Source

|

| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-methyl-1-butene | |

CAS RN |

138624-01-8 |

Source

|

| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)